chemical structure and properties of N,5-dimethyl-N-phenylthiophene-2-sulfonamide
chemical structure and properties of N,5-dimethyl-N-phenylthiophene-2-sulfonamide
An In-depth Technical Guide to N,5-dimethyl-N-phenylthiophene-2-sulfonamide
Introduction
N,5-dimethyl-N-phenylthiophene-2-sulfonamide represents a specific molecular architecture within the broader class of thiophene-based sulfonamides. This class of compounds is of significant interest to the pharmaceutical and agrochemical industries due to the diverse biological activities exhibited by its members. The thiophene ring is a "privileged" scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Similarly, the sulfonamide functional group is a cornerstone of drug design, famously introduced in the sulfa antibiotics and now present in a wide range of therapeutics, including diuretics, anticonvulsants, and anticancer agents.[2][3]
This guide provides a comprehensive technical overview of N,5-dimethyl-N-phenylthiophene-2-sulfonamide, a tertiary sulfonamide. While this specific molecule is not extensively documented in current scientific literature, this document will construct a robust profile by detailing its chemical structure, predicting its physicochemical properties, and outlining a logical and field-proven protocol for its synthesis and characterization. The insights herein are synthesized from established principles of organic chemistry and data from closely related, well-characterized analogs.
Molecular Structure and Physicochemical Properties
The fundamental identity of a compound lies in its structure, which dictates its physical, chemical, and biological properties.
Chemical Structure
N,5-dimethyl-N-phenylthiophene-2-sulfonamide is characterized by a central thiophene ring substituted at the 2-position with a sulfonamide group and at the 5-position with a methyl group. The sulfonamide nitrogen is further substituted with both a methyl group and a phenyl group, rendering it a tertiary sulfonamide.
Caption: Chemical structure of N,5-dimethyl-N-phenylthiophene-2-sulfonamide.
Predicted Physicochemical Properties
The following table summarizes key physicochemical properties predicted for N,5-dimethyl-N-phenylthiophene-2-sulfonamide. These values are calculated using established computational models and are crucial for anticipating the compound's behavior in experimental settings, such as its solubility and membrane permeability.
| Property | Predicted Value | Justification / Significance |
| Molecular Formula | C₁₂H₁₃NO₂S₂ | Defines the elemental composition and exact mass. |
| Molecular Weight | 267.37 g/mol | Influences diffusion rates and stoichiometric calculations. |
| IUPAC Name | N,5-dimethyl-N-phenylthiophene-2-sulfonamide | Unambiguous chemical identifier based on systematic nomenclature. |
| XLogP3 | ~3.1 | An estimate of lipophilicity; a value >3 suggests good membrane permeability but potentially lower aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 45.9 Ų | Predicts drug transport properties; a value < 140 Ų is generally associated with good cell permeability. |
| Hydrogen Bond Donors | 0 | The tertiary sulfonamide nitrogen cannot act as a hydrogen bond donor, which can affect receptor binding and solubility. |
| Hydrogen Bond Acceptors | 2 | The two sulfonyl oxygens can act as hydrogen bond acceptors, influencing interactions with biological targets and solvents. |
Proposed Synthesis Protocol
The synthesis of N,5-dimethyl-N-phenylthiophene-2-sulfonamide can be logically approached through the reaction of a sulfonyl chloride with a secondary amine. This is a standard and reliable method for the formation of sulfonamides.[4] The key starting materials for this synthesis are 5-methylthiophene-2-sulfonyl chloride and N-methylaniline. The former is a known compound, available from chemical suppliers.[5][6][7]
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Methodology
Objective: To synthesize N,5-dimethyl-N-phenylthiophene-2-sulfonamide.
Materials:
-
5-methylthiophene-2-sulfonyl chloride (1.0 eq)
-
N-methylaniline (1.1 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 5-methylthiophene-2-sulfonyl chloride (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Addition of Amine and Base: To the stirred solution, add N-methylaniline (1.1 eq) followed by the dropwise addition of pyridine (1.5 eq). The pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with additional dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine and N-methylaniline), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N,5-dimethyl-N-phenylthiophene-2-sulfonamide.
Self-Validating System: The success of each step is validated by in-process controls. TLC or LC-MS confirms the consumption of starting materials and the formation of the product. The final purity is confirmed by the characterization methods outlined below.
Analytical Characterization
To confirm the identity and purity of the synthesized N,5-dimethyl-N-phenylthiophene-2-sulfonamide, a suite of standard analytical techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl and thiophene rings, a singlet for the 5-methyl group on the thiophene ring, and a singlet for the N-methyl group. The integration of these signals should match the number of protons in the structure. |
| ¹³C NMR | Resonances for all 12 unique carbon atoms in the molecule, including those in the aromatic rings, the two methyl groups, and the carbons of the thiophene ring. |
| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the compound (267.37). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the S=O stretching of the sulfonamide group (typically around 1350 cm⁻¹ and 1160 cm⁻¹), as well as bands for C-H and C=C bonds of the aromatic rings. |
Potential Applications and Biological Relevance
The structural motifs within N,5-dimethyl-N-phenylthiophene-2-sulfonamide suggest several avenues for its potential application in drug discovery and development.
-
Antimicrobial Agents: The sulfonamide moiety is a classic pharmacophore for antimicrobial activity, acting by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. Thiophene-based compounds have also demonstrated significant antimicrobial properties against a range of pathogens, including drug-resistant strains.[8] The combination of these two pharmacophores in the target molecule makes it a candidate for investigation as a novel antibacterial agent.
-
Anticancer Activity: Numerous sulfonamide derivatives have been developed as anticancer agents.[2] They can target various pathways involved in cancer progression. For instance, some sulfonamides are inhibitors of carbonic anhydrase, an enzyme overexpressed in certain tumors. Thiophene-containing molecules have also shown promise as anticancer drugs.[1] Therefore, N,5-dimethyl-N-phenylthiophene-2-sulfonamide could be evaluated for its antiproliferative activity against various cancer cell lines.
-
Enzyme Inhibition: The N-aryl sulfonamide structure is a versatile scaffold for designing enzyme inhibitors.[9] Depending on the specific three-dimensional arrangement of its constituent parts, it could be tailored to fit the active site of various enzymes, such as kinases, proteases, or lipoxygenases.[5] For example, certain thiophene sulfonamide derivatives have been identified as potent α-glucosidase inhibitors, relevant for the treatment of diabetes.[10][11][12]
While N,5-dimethyl-N-phenylthiophene-2-sulfonamide is not a widely studied compound, its chemical architecture is rooted in well-established and pharmaceutically relevant scaffolds. This guide provides a robust framework for its synthesis, characterization, and potential applications. The proposed synthetic route is based on reliable and high-yielding chemical transformations. The predicted properties and potential biological activities, derived from the extensive literature on related thiophene sulfonamides, provide a strong rationale for the further investigation of this compound by researchers in medicinal chemistry and drug development.
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